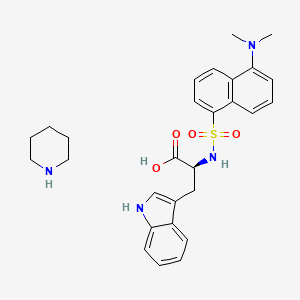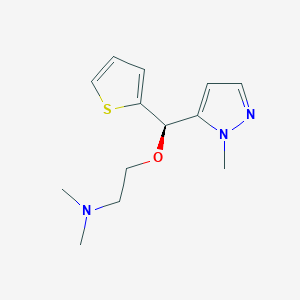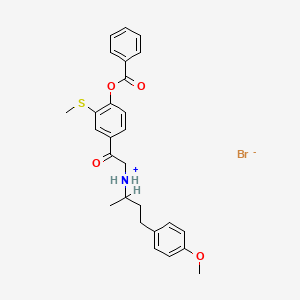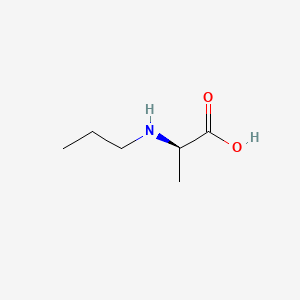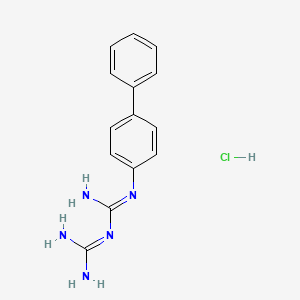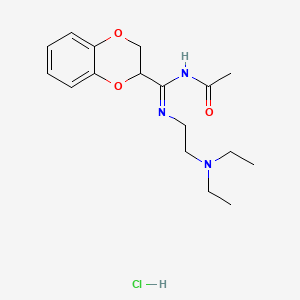
Acetamide, N-(((2-(diethylamino)ethyl)amino)(2,3-dihydro-1,4-benzodioxin-2-yl)methylene)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acétamide, N-(((2-(diéthylamino)éthyl)amino)(2,3-dihydro-1,4-benzodioxin-2-yl)méthylène)-, monochlorhydrate est un composé organique complexe avec une structure unique qui comprend un cycle benzodioxine et un groupe diéthylaminoéthyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’Acétamide, N-(((2-(diéthylamino)éthyl)amino)(2,3-dihydro-1,4-benzodioxin-2-yl)méthylène)-, monochlorhydrate implique généralement plusieurs étapesLa dernière étape implique la formation de la liaison acétamide et l’addition du groupe chlorhydrate pour former le sel monochlorhydrate .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais à plus grande échelle. Le processus serait optimisé pour le rendement et la pureté, impliquant souvent l’utilisation de réacteurs automatisés et des mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité .
Analyse Des Réactions Chimiques
Types de réactions
Acétamide, N-(((2-(diéthylamino)éthyl)amino)(2,3-dihydro-1,4-benzodioxin-2-yl)méthylène)-, monochlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier le cycle benzodioxine ou le groupe diéthylaminoéthyle.
Réduction : Cette réaction peut réduire les formes oxydées du composé à leur état initial.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, modifiant potentiellement les propriétés du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour garantir le résultat souhaité .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire un dérivé hydroxylé, tandis que la substitution peut introduire de nouveaux groupes fonctionnels dans la molécule .
Applications de recherche scientifique
Acétamide, N-(((2-(diéthylamino)éthyl)amino)(2,3-dihydro-1,4-benzodioxin-2-yl)méthylène)-, monochlorhydrate a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Étudié pour ses effets potentiels sur les processus cellulaires et les interactions avec les macromolécules biologiques.
Médecine : Enquête sur ses effets thérapeutiques potentiels, notamment ses propriétés antibactériennes et anti-inflammatoires.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme composant dans divers processus industriels
Applications De Recherche Scientifique
Acetamide, N-(((2-(diethylamino)ethyl)amino)(2,3-dihydro-1,4-benzodioxin-2-yl)methylene)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mécanisme D'action
Le mécanisme d’action de l’Acétamide, N-(((2-(diéthylamino)éthyl)amino)(2,3-dihydro-1,4-benzodioxin-2-yl)méthylène)-, monochlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d’autres protéines qui jouent un rôle dans les effets biologiques du composé. Les voies impliquées peuvent varier en fonction de l’application spécifique et du système biologique étudié .
Comparaison Avec Des Composés Similaires
Composés similaires
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitro-N-(substitué-benzyl)benzènesulfonamides : Ces composés partagent le cycle benzodioxine et ont été étudiés pour leurs propriétés antibactériennes.
N-Alkyl/Aralkyl-N-(2,3-Dihydro-1,4-Benzodioxin-6-YL)-4-Bromobenzènesulfonamides : Ces composés contiennent également le cycle benzodioxine et ont des applications thérapeutiques potentielles.
Unicité
Ce qui distingue l’Acétamide, N-(((2-(diéthylamino)éthyl)amino)(2,3-dihydro-1,4-benzodioxin-2-yl)méthylène)-, monochlorhydrate, c’est sa combinaison unique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques spécifiques. Cela en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles .
Propriétés
Numéro CAS |
130482-67-6 |
|---|---|
Formule moléculaire |
C17H26ClN3O3 |
Poids moléculaire |
355.9 g/mol |
Nom IUPAC |
N-[N-[2-(diethylamino)ethyl]-C-(2,3-dihydro-1,4-benzodioxin-3-yl)carbonimidoyl]acetamide;hydrochloride |
InChI |
InChI=1S/C17H25N3O3.ClH/c1-4-20(5-2)11-10-18-17(19-13(3)21)16-12-22-14-8-6-7-9-15(14)23-16;/h6-9,16H,4-5,10-12H2,1-3H3,(H,18,19,21);1H |
Clé InChI |
KDRHNGIUZGJPIN-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN=C(C1COC2=CC=CC=C2O1)NC(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


